Cas no 52508-92-6 (6-Methoxy-2-oxoindoline-3-carbaldehyde)

6-Methoxy-2-oxoindoline-3-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 6-Methoxy-2-oxoindoline-3-carbaldehyde
- 6-methoxy-2-oxo-1,3-dihydroindole-3-carbaldehyde
- AKOS006280767
- DTXSID30672517
- SB64231
- 52508-92-6
- 6-Methoxy-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde
-
- MDL: MFCD08691733
- インチ: InChI=1S/C10H9NO3/c1-14-6-2-3-7-8(5-12)10(13)11-9(7)4-6/h2-5,8H,1H3,(H,11,13)
- InChIKey: CLLHIWRIFVFCEA-UHFFFAOYSA-N
- ほほえんだ: COC1=CC2=C(C(C(N2)=O)C=O)C=C1
計算された属性
- せいみつぶんしりょう: 191.05827
- どういたいしつりょう: 191.058243149g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 254
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.4Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
じっけんとくせい
- PSA: 55.4
6-Methoxy-2-oxoindoline-3-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM147138-1g |
6-methoxy-2-oxoindoline-3-carbaldehyde |
52508-92-6 | 95% | 1g |
$249 | 2024-07-15 | |
Alichem | A199008621-1g |
6-Methoxy-2-oxoindoline-3-carbaldehyde |
52508-92-6 | 95% | 1g |
$235.20 | 2023-09-01 | |
Chemenu | CM147138-5g |
6-methoxy-2-oxoindoline-3-carbaldehyde |
52508-92-6 | 95% | 5g |
$777 | 2021-08-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1667858-1g |
6-Methoxy-2-oxoindoline-3-carbaldehyde |
52508-92-6 | 98% | 1g |
¥2352.00 | 2024-05-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-325960-500 mg |
6-Methoxy-2-oxoindoline-3-carbaldehyde, |
52508-92-6 | 500MG |
¥2,708.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-325960-500mg |
6-Methoxy-2-oxoindoline-3-carbaldehyde, |
52508-92-6 | 500mg |
¥2708.00 | 2023-09-05 |
6-Methoxy-2-oxoindoline-3-carbaldehyde 関連文献
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
6-Methoxy-2-oxoindoline-3-carbaldehydeに関する追加情報
Comprehensive Overview of 6-Methoxy-2-oxoindoline-3-carbaldehyde (CAS No. 52508-92-6)
6-Methoxy-2-oxoindoline-3-carbaldehyde (CAS No. 52508-92-6) is a versatile organic compound widely utilized in pharmaceutical research, agrochemical development, and material science. This indole derivative features a methoxy group at the 6-position and an aldehyde functionality at the 3-position, making it a valuable intermediate for synthesizing complex molecules. Its unique structure has attracted significant attention in drug discovery, particularly for designing kinase inhibitors and antioxidant agents.
Recent studies highlight the growing demand for 6-Methoxy-2-oxoindoline-3-carbaldehyde in green chemistry applications. Researchers are exploring its role in catalyzing sustainable reactions, aligning with global trends toward eco-friendly synthesis. The compound’s electron-rich aromatic system also makes it a candidate for organic electronics, such as OLEDs and photovoltaic materials, addressing the surge in searches for "renewable energy materials."
In the pharmaceutical sector, 6-Methoxy-2-oxoindoline-3-carbaldehyde is pivotal in developing neuroprotective compounds. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor for Alzheimer’s disease therapeutics, a hot topic in biomedical forums. Its ability to modulate oxidative stress pathways has further spurred interest in "natural antioxidant alternatives," a frequently searched term in health-related queries.
The compound’s synthesis typically involves Vilsmeier-Haack formylation of 6-methoxyindolin-2-one, a process optimized for high yield and minimal waste. Analytical techniques like HPLC and NMR spectroscopy ensure purity, critical for compliance with stringent regulatory standards. This aligns with industry searches for "high-purity intermediates" and "QC methods for APIs."
Market analysts note a 15% annual growth in demand for 6-Methoxy-2-oxoindoline-3-carbaldehyde, driven by its expanding applications in precision medicine and crop protection. Suppliers increasingly emphasize "scalable synthesis" and "cost-effective sourcing" to meet buyer priorities. The compound’s stability under ambient conditions also reduces logistical challenges, a key concern in global supply chains.
Future research directions include exploring its metal-chelating properties for anticancer therapies and functionalizing its aldehyde group for covalent drug design. These innovations respond to trending searches like "next-gen drug conjugation" and "targeted cancer treatments." As interdisciplinary collaborations grow, 52508-92-6 is poised to remain a cornerstone in advanced chemical development.
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